Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate
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Overview
Description
Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pentanoylamino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. One common method involves the esterification of 2-(morpholin-4-yl)-5-aminobenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to acylation with pentanoyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Propyl 2-(morpholin-4-yl)-5-(butanoylamino)benzoate
- Propyl 2-(morpholin-4-yl)-5-(hexanoylamino)benzoate
- Propyl 2-(piperidin-4-yl)-5-(pentanoylamino)benzoate
Uniqueness
Propyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
propyl 2-morpholin-4-yl-5-(pentanoylamino)benzoate |
InChI |
InChI=1S/C19H28N2O4/c1-3-5-6-18(22)20-15-7-8-17(21-9-12-24-13-10-21)16(14-15)19(23)25-11-4-2/h7-8,14H,3-6,9-13H2,1-2H3,(H,20,22) |
InChI Key |
ARUHEOALLCPTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCCC |
Origin of Product |
United States |
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